MU1210

Description

Properties

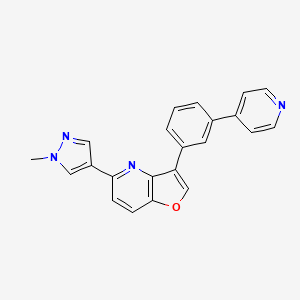

Molecular Formula |

C22H16N4O |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

5-(1-methylpyrazol-4-yl)-3-(3-pyridin-4-ylphenyl)furo[3,2-b]pyridine |

InChI |

InChI=1S/C22H16N4O/c1-26-13-18(12-24-26)20-5-6-21-22(25-20)19(14-27-21)17-4-2-3-16(11-17)15-7-9-23-10-8-15/h2-14H,1H3 |

InChI Key |

HEAGNKNMQVIVMM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC3=C(C=C2)OC=C3C4=CC=CC(=C4)C5=CC=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

MU1210: A Technical Guide to its Mechanism of Action as a CLK Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanism of action for MU1210, a potent chemical probe for the Cdc2-like kinase (CLK) family. It details the molecular pathways, quantitative inhibitory data, and the experimental methodologies used to elucidate its function.

Introduction: The Role of Cdc2-Like Kinases (CLKs)

The Cdc2-like kinases (CLKs) are a highly conserved family of dual-specificity protein kinases, comprising four members: CLK1, CLK2, CLK3, and CLK4.[1] These kinases play a pivotal role in the regulation of pre-messenger RNA (pre-mRNA) splicing, a fundamental process for gene expression in eukaryotes.[1][2] The primary substrates for CLKs are members of the serine and arginine-rich (SR) family of splicing factors (SRSF).[1] CLKs phosphorylate numerous serine residues on SRSF proteins.[1] This phosphorylation event is a critical prerequisite for the nuclear entry of SRSF proteins and the subsequent assembly of the spliceosome, the cellular machinery responsible for carrying out RNA splicing.[1][3] Given their central role in splicing, dysregulation of CLK activity is associated with various pathologies, including cancer and neurodegenerative disorders.[1][2]

This compound has been developed as a potent and selective chemical probe for investigating the biological functions of CLK1, CLK2, and CLK4.[1]

Core Mechanism of Action: Inhibition of SR Protein Phosphorylation

The primary mechanism of action of this compound is the direct inhibition of CLK1, CLK2, and CLK4 kinase activity. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream targets, the SRSF proteins.[1] The resulting hypo-phosphorylated state of SRSF proteins disrupts their normal function, leading to a failure in the proper assembly of the spliceosome.[1][3] This interference with the splicing machinery ultimately causes changes in the alternative splicing patterns of various pre-mRNAs.[1] For example, treatment with this compound has been shown to induce the alternative splicing of Mdm4 in cancer cells.[1]

The signaling pathway is illustrated below:

References

The Role of MU1210 in the Regulation of Alternative Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently proteins, from a single gene. This intricate mechanism is tightly regulated by a host of factors, with protein kinases playing a pivotal role. Among these, the CDC-like kinases (CLKs) have emerged as key regulators of the spliceosome, primarily through their phosphorylation of serine and arginine-rich (SR) proteins. Dysregulation of this process is implicated in numerous pathologies, including cancer, making the modulation of CLK activity a compelling therapeutic strategy.

This technical guide provides an in-depth overview of MU1210, a potent chemical probe for CLK1, CLK2, and CLK4. We will explore its mechanism of action in the context of alternative splicing regulation, present its quantitative biochemical and cellular activity, and provide detailed experimental protocols for researchers to investigate its effects. This document is intended to serve as a comprehensive resource for scientists and drug development professionals working in the fields of RNA biology, oncology, and medicinal chemistry.

Core Mechanism of Action

This compound exerts its effects on alternative splicing by directly inhibiting the catalytic activity of CLK1, CLK2, and CLK4. These kinases are responsible for phosphorylating SR proteins, a crucial step for their proper function in the nucleus. Phosphorylation of SR proteins by CLKs facilitates their release from nuclear speckles and their recruitment to pre-mRNA, where they act as splicing enhancers or silencers, guiding the spliceosome to specific splice sites.

By inhibiting CLKs, this compound reduces the phosphorylation of SR proteins. This hypo-phosphorylated state can alter their subcellular localization and their ability to interact with pre-mRNA, leading to changes in splice site selection. A well-documented consequence of this compound treatment is the modulation of alternative splicing of the Mdm4 gene, promoting the skipping of exon 6 and leading to an increase in the Mdm4-S isoform.

Quantitative Data

The following tables summarize the in vitro and cellular inhibitory activity of this compound against its primary targets and key off-targets.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CLK1 | 8 |

| CLK2 | 20 |

| CLK4 | 12 |

| HIPK2 | 23 |

| DYRK2 | 1700 |

Note: Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Target Engagement of this compound (NanoBRET Assay)

| Target Kinase | NanoBRET IC50 (nM) |

| CLK1 | 84 |

| CLK2 | 91 |

| CLK4 | 23 |

| HIPK2 | >10,000 |

Note: Data represents the concentration of this compound required to displace 50% of a fluorescent tracer from the target kinase in live cells, indicating cellular target engagement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its characterization.

The Impact of MU1210 on SR Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of MU1210, a potent and selective inhibitor of CDC-like kinases (CLKs), on the phosphorylation of Serine/Arginine-rich (SR) proteins. SR proteins are critical regulators of pre-mRNA splicing, and their phosphorylation status is a key determinant of their activity and subcellular localization. This compound has emerged as a valuable chemical probe for elucidating the role of CLK-mediated phosphorylation in splicing regulation. This document consolidates available quantitative data, details experimental methodologies for key assays, and presents signaling pathways and experimental workflows through standardized diagrams.

Introduction

Alternative splicing is a fundamental mechanism for generating proteomic diversity from a limited number of genes. The process is governed by a complex interplay of cis-acting RNA elements and trans-acting splicing factors, among which the Serine/Arginine-rich (SR) protein family plays a pivotal role.[1] The function of SR proteins is tightly regulated by post-translational modifications, most notably phosphorylation of the serine residues within their Arginine/Serine-rich (RS) domains.[2][3]

Several families of kinases are known to phosphorylate SR proteins, including SR protein kinases (SRPKs) and CDC-like kinases (CLKs).[4][5] CLKs, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a crucial role in the regulation of RNA splicing through the phosphorylation of SR proteins.[6] Dysregulation of CLK activity and SR protein phosphorylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.

This compound is a potent and highly selective inhibitor of CLK1, CLK2, and CLK4.[7][8] It serves as a chemical probe to investigate the cellular consequences of CLK inhibition, particularly in the context of SR protein phosphorylation and alternative splicing. This guide details the known effects of this compound and provides the necessary technical information for researchers to utilize this compound in their own studies.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [7][8]

| Kinase Target | IC₅₀ (nM) |

| CLK1 | 8 |

| CLK2 | 20 |

| CLK4 | 12 |

| HIPK1 | 187 |

| DYRK2 | 1309 |

| CLK3 | >3000 |

Table 2: Cellular Potency of this compound (NanoBRET Assay) [7]

| Kinase Target | Cellular IC₅₀ (nM) |

| CLK1 | 84 |

| CLK2 | 91 |

| CLK4 | 23 |

| HIPK2 | Not inhibited at 10 µM |

Table 3: Effect of this compound on SR Protein Phosphorylation in HeLa Cells (Illustrative Data)

Note: The following data is illustrative, based on the dose-dependent inhibition shown in Western blot analyses. Precise quantitative values from the primary literature are not publicly available.

| This compound Concentration (µM) | Relative SR Protein Phosphorylation (%) |

| 0 (DMSO control) | 100 |

| 0.1 | ~80 |

| 1 | ~40 |

| 10 | ~10 |

Table 4: Effect of this compound on Mdm4 Alternative Splicing in MCF7 Cells (Illustrative Data)

Note: The following data is illustrative, based on RT-PCR analyses showing an accumulation of the shorter Mdm4-S isoform. Precise quantitative values from the primary literature are not publicly available.

| Treatment (10 µM) | Relative Abundance of Mdm4-S Isoform (%) | Relative Abundance of Mdm4-FL Isoform (%) |

| DMSO Control | ~20 | ~80 |

| MU140 (Negative Control) | ~20 | ~80 |

| This compound | ~70 | ~30 |

Experimental Protocols

Western Blot Analysis of SR Protein Phosphorylation

This protocol describes the methodology to assess the phosphorylation status of SR proteins in response to this compound treatment.

Materials:

-

HeLa cells

-

This compound (and negative control MU140) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels (12%)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-phospho-SR antibody (e.g., Merck-Millipore, MABE50), diluted in blocking buffer.

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Loading control antibody (e.g., anti-tubulin)

-

Chemiluminescent substrate

Procedure:

-

Seed HeLa cells and grow to desired confluency.

-

Treat cells with varying concentrations of this compound, MU140, or DMSO for a specified time (e.g., 3 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Prepare protein samples with SDS loading buffer and heat.

-

Load equal amounts of protein onto a 12% SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane as in step 10.

-

Apply the chemiluminescent substrate and visualize the bands using an appropriate imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody.

NanoBRET™ Target Engagement Assay

This protocol provides a general framework for assessing the cellular potency of this compound against CLK kinases.

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-CLK fusion proteins

-

Transfection reagent (e.g., Lipofectamine®)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Kinase Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

This compound serially diluted

-

White, 96-well or 384-well assay plates

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-CLK fusion plasmid and a carrier DNA.

-

Plate the transfected cells into assay plates and incubate for 24 hours.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Add the NanoBRET™ Tracer to the this compound dilutions.

-

Add the compound/tracer mix to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.

-

Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

-

Add the detection reagent to the wells.

-

Read the plate on a luminometer equipped with filters for donor (NanoLuc®) and acceptor (Tracer) emission.

-

Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ value.

RT-PCR Analysis of Mdm4 Alternative Splicing

This protocol outlines the steps to analyze the effect of this compound on the alternative splicing of Mdm4.

Materials:

-

MCF7 cells

-

This compound and control compounds

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

PCR primers flanking exon 6 of the Mdm4 gene

-

Taq DNA polymerase and PCR buffer

-

Agarose gel and electrophoresis equipment

-

Gel imaging system

Procedure:

-

Treat MCF7 cells with 10 µM this compound, MU140, or DMSO.

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform PCR using primers that flank exon 6 of Mdm4. The expected product sizes will correspond to the full-length (Mdm4-FL) and the exon 6-skipped (Mdm4-S) isoforms.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Visualize and quantify the band intensities for Mdm4-FL and Mdm4-S using a gel imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of this compound action on SR protein phosphorylation and splicing.

Caption: Workflow for Western blot analysis of SR protein phosphorylation.

Caption: Workflow for RT-PCR analysis of Mdm4 alternative splicing.

Conclusion

This compound is a potent and selective inhibitor of CLK1, CLK2, and CLK4 that effectively reduces the phosphorylation of SR proteins in a dose-dependent manner. This activity translates to functional changes in alternative splicing, as demonstrated by the altered ratio of Mdm4 isoforms. The experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers investigating the role of CLK-mediated SR protein phosphorylation in various biological processes and disease states. The use of this compound as a chemical probe will continue to be instrumental in dissecting the complexities of splicing regulation and identifying potential therapeutic strategies targeting this pathway.

References

- 1. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mdm2 and Mdm4 Loss Regulates Distinct p53 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S‐MDM4 mRNA overexpression indicates a poor prognosis and marks a potential therapeutic target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Targeting Mdm2 and Mdm4 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. medchemexpress.com [medchemexpress.com]

Investigating the Function of CLK1, CLK2, and CLK4 with the Potent Inhibitor MU1210: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cdc2-like kinase (CLK) family, particularly CLK1, CLK2, and CLK4, have emerged as critical regulators of precursor-mRNA (pre-mRNA) splicing, a fundamental process in eukaryotic gene expression. Their dysregulation is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. MU1210 is a potent and selective ATP-competitive inhibitor of CLK1, CLK2, and CLK4. This technical guide provides an in-depth overview of the use of this compound as a chemical probe to investigate the biological functions of these kinases. It includes a summary of its inhibitory activity, detailed experimental protocols for its application in vitro and in cell-based assays, and a visualization of the signaling pathways involved.

Introduction to the CLK Family and this compound

The CLK family of dual-specificity kinases plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation is essential for the proper assembly and function of the spliceosome. Aberrant splicing is a hallmark of many cancers and other genetic diseases, highlighting the therapeutic potential of targeting CLK kinases.

This compound has been identified as a potent inhibitor of CLK1, CLK2, and CLK4. Its selectivity and potent activity make it an invaluable tool for elucidating the specific roles of these kinases in cellular processes and for validating them as therapeutic targets.

Quantitative Inhibitory Activity of this compound

This compound demonstrates high potency against CLK1, CLK2, and CLK4, with significantly lower activity against other kinases, indicating a favorable selectivity profile. The inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| CLK1 | 16 |

| CLK2 | 7 |

| CLK4 | 11 |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

This protocol outlines the procedure to determine the IC50 of this compound against a specific CLK kinase.

Materials:

-

Recombinant human CLK1, CLK2, or CLK4 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

-

ATP

-

SR-rich peptide substrate (e.g., a synthetic peptide derived from an SR protein)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the CLK enzyme and substrate mixture in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for the specific kinase).

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol describes how to assess the effect of this compound on alternative splicing in a cellular context.

Materials:

-

Human cell line (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound

-

Trizol or other RNA extraction reagent

-

Reverse transcription kit

-

PCR reagents and primers flanking a known alternative splicing event sensitive to CLK activity

-

Agarose gel electrophoresis equipment

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a specified time (e.g., 6-24 hours).

-

Harvest the cells and extract total RNA using Trizol.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform PCR using primers that flank a known CLK-regulated alternative splicing event.

-

Analyze the PCR products by agarose gel electrophoresis to visualize changes in the ratio of splice isoforms.

This protocol is used to determine if this compound treatment leads to a decrease in the phosphorylation of SR proteins.

Materials:

-

Cell line and culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phosphorylated SR proteins (e.g., mAb104)

-

Primary antibody for a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound as described in the splicing assay protocol.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: CLK1/2/4 signaling pathway and point of inhibition by this compound.

Caption: Experimental workflow for investigating CLK function using this compound.

Conclusion

This compound is a powerful chemical tool for the functional investigation of CLK1, CLK2, and CLK4. Its high potency and selectivity allow for the precise dissection of the roles these kinases play in pre-mRNA splicing and other cellular processes. The protocols and data presented in this guide offer a framework for researchers to utilize this compound effectively in their studies, ultimately contributing to a deeper understanding of CLK biology and the development of novel therapeutics for diseases driven by aberrant splicing.

MU1210: A Potent and Selective CLK Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MU1210 is a highly potent and selective chemical probe for the Cdc2-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4. [1][2]These kinases are crucial regulators of RNA splicing, a fundamental process often dysregulated in cancer. [3]This technical guide provides a comprehensive overview of this compound's applications in cancer research, detailing its mechanism of action, cellular effects, and the experimental protocols to study its activity. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of CLK kinases in oncology and to explore their potential as therapeutic targets.

Introduction to this compound and its Target: The CLK Family

This compound is a small molecule inhibitor belonging to the furo[3,2-b]pyridine class of compounds. [4]It was developed as a chemical probe to facilitate the study of the Cdc2-like kinase (CLK) family, which comprises four members: CLK1, CLK2, CLK3, and CLK4. [1]These are dual-specificity kinases, capable of phosphorylating serine, threonine, and tyrosine residues, although their primary role is in the phosphorylation of serine/threonine residues on exogenous substrates. [1] A key function of CLKs is the regulation of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins. [1][3]This phosphorylation is essential for the proper assembly of the spliceosome and the subsequent processing of pre-mRNA into mature mRNA. [1]Given that aberrant splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms, the inhibition of CLKs presents a promising therapeutic strategy. [5][6]this compound's high potency and selectivity for CLK1, CLK2, and CLK4 make it an invaluable tool for dissecting the specific roles of these kinases in cancer biology. [1][2]

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the ATP-binding pocket of CLK1, CLK2, and CLK4, thereby inhibiting their kinase activity. [4]This inhibition prevents the phosphorylation of downstream substrates, most notably the SR proteins. [1]The subsequent disruption of the splicing machinery leads to alterations in the alternative splicing of various genes, including those involved in cell cycle control and apoptosis. [1][5] One critical downstream effect of this compound is the altered splicing of MDM4, a negative regulator of the tumor suppressor p53. [1][7]Treatment with this compound leads to an increase in the production of a shorter, inactive splice variant of MDM4 (MDM4-S). [1][5]This reduction in functional, full-length MDM4 (MDM4-FL) can lead to the stabilization and activation of p53, thereby promoting apoptosis in cancer cells. [7][8]

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase Target | IC50 (nM) |

| CLK1 | 8 [1][2] |

| CLK2 | 20 [1][2] |

| CLK4 | 12 [1][2] |

| HIPK2 | 23 [1] |

| DYRK2 | 1700 [1] |

Table 2: Cellular Potency of this compound in NanoBRET Assays

| Kinase Target | Cellular IC50 (nM) |

| CLK1 | 84 [1] |

| CLK2 | 91 [1] |

| CLK4 | 23 [1] |

Table 3: Effect of this compound on Cancer Cell Proliferation (72-hour treatment)

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 4.6 [9] |

Detailed Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the activity of this compound.

NanoBRET™ Protein:Protein Interaction Assay for Cellular Target Engagement

This assay measures the apparent affinity of a test compound (this compound) for a target kinase in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-CLK fusion proteins

-

Fluorescently labeled kinase tracer

-

Opti-MEM™ I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, 96-well assay plates

-

NanoBRET™ Nano-Glo® Substrate

-

Plate reader capable of measuring luminescence at 460 nm and >600 nm

Protocol:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc®-CLK expression vector and the fluorescent tracer according to the transfection reagent manufacturer's protocol.

-

Incubate for 24 hours post-transfection.

-

-

Cell Plating:

-

Trypsinize and resuspend the transfected cells in Opti-MEM™.

-

Plate the cells in the 96-well assay plate at a density of 2 x 10^4 cells per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the compound dilutions to the appropriate wells and incubate for 2 hours at 37°C in a CO2 incubator.

-

-

Luminescence Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to each well.

-

Read the luminescence at 460 nm (donor) and >600 nm (acceptor) within 10 minutes of substrate addition.

-

-

Data Analysis:

-

Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. math.mit.edu [math.mit.edu]

- 6. Distinct mechanisms govern the phosphorylation of different SR protein splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MU1210: A Chemical Probe for Exploring the Role of Cdc2-like Kinases in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common pathological thread in many of these disorders is the dysregulation of cellular processes leading to neuronal dysfunction and death. One such critical process is pre-messenger RNA (pre-mRNA) splicing, and the kinases that regulate this intricate mechanism are emerging as promising therapeutic targets. This technical guide focuses on MU1210, a potent and selective chemical probe for the Cdc2-like kinases (CLKs), and its potential utility in dissecting the role of these kinases in neurodegenerative disease models.

This compound is a valuable tool for inhibiting the activity of CLK1, CLK2, and CLK4.[1] These kinases are key regulators of the phosphorylation of serine and arginine-rich (SR) splicing factors, which are essential for the assembly and function of the spliceosome.[1] Dysregulation of CLK activity and the subsequent alterations in splicing have been implicated in the pathology of various neurodegenerative conditions. This guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its use in experimental systems relevant to neurodegeneration research.

Data Presentation: Biochemical and Cellular Activity of this compound

Quantitative data for this compound's potency and selectivity are crucial for designing and interpreting experiments. The following tables summarize the key in vitro and cellular characteristics of this chemical probe.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) |

| CLK1 | 8 |

| CLK2 | 20 |

| CLK4 | 12 |

| HIPK2 | 23 |

| DYRK2 | >1000 |

| Data compiled from the Structural Genomics Consortium.[1] |

Table 2: Cellular Target Engagement of this compound in NanoBRET™ Assays

| Target Kinase | Cellular IC50 (nM) |

| CLK1 | 84 |

| CLK2 | 91 |

| CLK4 | 23 |

| HIPK2 | >10,000 |

| DYRK2 | 1700 |

| Data compiled from the Structural Genomics Consortium.[1] |

Mechanism of Action: CLK Inhibition and Regulation of Splicing

This compound exerts its effects by competitively binding to the ATP-binding pocket of CLK1, CLK2, and CLK4, thereby preventing the phosphorylation of their downstream targets. The primary substrates of CLKs are the SR proteins. Phosphorylation of SR proteins is a critical step for their nuclear import and their function within the spliceosome, which is the cellular machinery responsible for removing introns from pre-mRNA and ligating exons to produce mature mRNA.

By inhibiting CLK-mediated phosphorylation, this compound can lead to the hypo-phosphorylation of SR proteins. This can alter the assembly of the spliceosome and lead to changes in alternative splicing patterns.[1] Aberrant splicing of key genes involved in neuronal survival, protein aggregation, and stress responses has been linked to the pathogenesis of several neurodegenerative diseases.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound in cellular models.

Western Blotting for Phosphorylated SR Proteins

This protocol is designed to detect changes in the phosphorylation status of SR proteins following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST).

-

Primary antibody against phosphorylated SR proteins (e.g., anti-p-SR [1H4] antibody).

-

Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat neuronal cell models with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody.

NanoBRET™ Target Engagement Assay

This assay measures the ability of this compound to bind to CLK kinases in live cells.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Plasmids encoding NanoLuc®-CLK fusion proteins.

-

Transfection reagent.

-

Opti-MEM® I Reduced Serum Medium.

-

NanoBRET™ Kinase Tracer.

-

NanoBRET™ Nano-Glo® Substrate.

-

Luminometer capable of measuring BRET.

Procedure:

-

Transfection: Co-transfect cells with the NanoLuc®-CLK fusion plasmid and a carrier DNA.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the compound dilutions to the cells.

-

Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for the recommended time.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Signal Measurement: Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio and determine the IC50 value for this compound.

MTT Assay for Cell Viability

This colorimetric assay assesses the effect of this compound on the metabolic activity and viability of neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Application in Neurodegenerative Disease Models: A Prospective Outlook

While direct studies of this compound in specific neurodegenerative disease models are not yet widely published, the established link between CLK kinases and the molecular pathology of these diseases provides a strong rationale for its use.

-

Alzheimer's Disease (AD): Aberrant splicing of the tau protein (MAPT) and other AD-related genes is a known pathological feature. This compound could be used in cellular models of tauopathy to investigate whether correcting splicing defects can reduce tau hyperphosphorylation and aggregation.

-

Amyotrophic Lateral Sclerosis (ALS): The pathobiology of ALS is strongly linked to the dysregulation of RNA-binding proteins, most notably TDP-43. Altered splicing is a key consequence of TDP-43 dysfunction. This compound could be employed in TDP-43 proteinopathy models to explore if CLK inhibition can mitigate the downstream effects of aberrant splicing.

-

Huntington's Disease (HD): The huntingtin (HTT) gene undergoes complex splicing, and there is evidence of splicing dysregulation in HD. Investigating the effects of this compound on the splicing of the HTT transcript and other affected genes in HD models could provide insights into new therapeutic strategies.

-

Parkinson's Disease (PD): While less directly linked to splicing defects than other neurodegenerations, emerging evidence suggests a role for RNA processing abnormalities in PD. This compound could be a useful tool to probe the involvement of CLK-mediated splicing in models of alpha-synuclein pathology.

The experimental workflow for investigating this compound in a generic neurodegenerative disease cell model is outlined below.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for CLK1, CLK2, and CLK4. Its ability to modulate pre-mRNA splicing through the inhibition of SR protein phosphorylation makes it an invaluable tool for investigating the role of this fundamental cellular process in the context of neurodegenerative diseases. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to begin exploring the potential of this compound in their specific disease models. Future studies utilizing this probe are anticipated to shed significant light on the intricate mechanisms of neurodegeneration and may pave the way for the development of novel therapeutic interventions targeting the spliceosome.

References

An In-depth Technical Guide to the Selectivity Profile of MU1210

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of MU1210, a potent and selective chemical probe for the Cdc-Like Kinase (CLK) family. This compound serves as a critical tool for investigating the roles of CLK1, CLK2, and CLK4 in cellular processes, particularly the regulation of mRNA splicing. Its well-characterized selectivity makes it an invaluable asset for target validation and drug discovery efforts.

Overview of this compound

This compound is an ATP-competitive inhibitor that targets CLK1, CLK2, and CLK4 with high potency. Unlike many kinase inhibitors that bind to the highly conserved hinge region of the ATP pocket, this compound exhibits an unusual binding mode.[1] X-ray crystallography reveals that it anchors to the back pocket of the kinase, a feature that contributes to its distinct selectivity profile.[1] This interaction is largely governed by the presence of a bulky, hydrophobic residue at the DFG-1 position in CLK1, CLK2, and CLK4, which is absent in the closely related but largely uninhibited CLK3.[1]

Functionally, CLK kinases are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins.[2] This phosphorylation is a critical step in the assembly of the spliceosome and the regulation of both constitutive and alternative pre-mRNA splicing.[2] By inhibiting CLKs, this compound can modulate these splicing events, affecting gene expression and subsequent cellular functions.[2][3]

Quantitative Selectivity Profile

The selectivity of this compound has been extensively profiled against a broad panel of kinases. The data consistently demonstrates high affinity for CLK1, CLK2, and CLK4, with significantly lower potency against other kinases, including the closely related DYRK and HIPK subfamilies. A structurally similar but inactive compound, MU140, serves as a reliable negative control for experiments.[3][4]

Table 1: Biochemical Potency of this compound Against Target and Off-Target Kinases

| Kinase Target | IC50 (nM) | Data Source(s) |

| CLK1 | 8 | [3][5][6] |

| CLK2 | 20 | [3][5] |

| CLK4 | 12 | [3][5] |

| CLK3 | >3000 | [3][5] |

| HIPK2 | 23 - 29 | [3] |

| HIPK1 | 187 | |

| HIPK3 | 159 | |

| DYRK1A | 213 | |

| DYRK1B | 956 | |

| DYRK2 | 1309 |

Table 2: Cellular Target Engagement and Functional Activity of this compound

| Assay Type | Target/Cell Line | Potency Value | Data Source(s) |

| NanoBRET (Kᵢ) | CLK1 | 84 nM | [3][6] |

| NanoBRET (Kᵢ) | CLK2 | 91 nM | [3] |

| NanoBRET (Kᵢ) | CLK4 | 23 nM | [3] |

| NanoBRET | HIPK2 | >10,000 nM | [3] |

| NanoBRET | DYRK2 | 1,700 nM | [3] |

| Antiproliferation | MCF-7 Cells (72h) | 1.1 µM (IC50) |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the CLK-mediated phosphorylation of SR proteins, which are key regulators of the spliceosome. This inhibition alters the patterns of pre-mRNA alternative splicing.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing data. The following sections outline the key experimental protocols used to characterize the selectivity of this compound.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method involves a panel-based screen, such as the one offered by Invitrogen.

-

Principle: Measures the transfer of phosphate from ATP to a substrate peptide by a specific kinase in the presence of varying concentrations of the inhibitor.

-

General Protocol:

-

Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, and this compound serially diluted in DMSO.

-

Reaction: The kinase, substrate, and this compound are incubated together in an appropriate buffer. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of the this compound concentration. The IC50 value is determined using a non-linear regression curve fit.

-

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target within living cells, providing a more physiologically relevant measure of potency.

-

Principle: The assay uses a target kinase fused to a NanoLuc® luciferase enzyme (energy donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer upon addition of the substrate. A test compound (this compound) competes with the tracer for binding, causing a decrease in the BRET signal.

-

General Protocol:

-

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase-NanoLuc® fusion protein.

-

Assay Setup: Transfected cells are plated, and the NanoBRET™ tracer is added, followed by the addition of serially diluted this compound.

-

Signal Detection: The NanoLuc® substrate is added, and both donor (luciferase) and acceptor (tracer) emission signals are measured using a plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data are plotted against the inhibitor concentration to determine the cellular IC50, from which the apparent cellular binding affinity (Kᵢ) can be derived.[3]

-

This method is used to assess the functional effect of this compound on the CLK signaling pathway in cells.

-

Principle: A specific antibody that recognizes the phosphorylated form of SR proteins is used to detect changes in their phosphorylation status after treating cells with this compound.

-

General Protocol:

-

Cell Treatment: HeLa cells are treated with varying concentrations of this compound (or DMSO as a control) for a specified time.[3]

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SR proteins (e.g., anti-pSR). A loading control antibody (e.g., anti-GAPDH) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The dose-dependent decrease in the pSR signal indicates target engagement and inhibition by this compound.[3]

-

Logical Relationship of Selectivity

The utility of this compound as a chemical probe is defined by its high potency against its intended targets (CLK1/2/4) versus its significantly lower potency against other kinases (off-targets).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. EUB0000009b_CLK4 | EUbOPEN [eubopen.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemogenomic set | EUbOPEN [eubopen.org]

The Impact of MU1210 on Mdm4 Alternative Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical probe MU1210 and its distinct impact on the alternative splicing of the Mdm4 oncogene. Mdm4 is a critical negative regulator of the p53 tumor suppressor, and its overexpression is implicated in various cancers. Modulating its function through alternative splicing presents a promising therapeutic avenue. This document details the mechanism of action of this compound, its effects on Mdm4 isoforms, and provides comprehensive experimental protocols for studying these effects.

Introduction to Mdm4 and Alternative Splicing

The Murine Double Minute 4 (Mdm4) protein is a key regulator of the p53 tumor suppressor protein.[1] It binds to p53 and inhibits its transcriptional activity, thereby suppressing apoptosis and cell cycle arrest.[1] Overexpression of Mdm4 is a common feature in many human cancers, often correlating with poor prognosis.[1][2]

Alternative splicing is a crucial mechanism that generates multiple protein isoforms from a single gene, contributing to proteomic diversity.[1] In the context of Mdm4, alternative splicing produces several isoforms, with the full-length (Mdm4-FL) and a shorter isoform (Mdm4-S) being of particular interest.[3] Mdm4-FL is the primary oncogenic isoform that inhibits p53.[4] The Mdm4-S isoform, which arises from the skipping of exon 6, lacks the p53-binding domain and does not inhibit p53.[3][5] Shifting the splicing of Mdm4 pre-mRNA to favor the Mdm4-S isoform is therefore a potential strategy to reactivate p53 and inhibit tumor growth.[2][4]

This compound: A Potent CLK Kinase Inhibitor

This compound is a chemical probe identified as a potent inhibitor of the CDC-like kinase (CLK) family, particularly CLK1, CLK2, and CLK4.[6][7] CLKs are dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing by phosphorylating Serine/Arginine-rich (SR) splicing factors (SRSFs).[6][8] The phosphorylation state of SRSF proteins is crucial for their function in spliceosome assembly and splice site selection.[9][10]

By inhibiting CLK kinases, this compound disrupts the normal phosphorylation of SRSF proteins.[6] This leads to alterations in splicing patterns of various genes, including Mdm4.[6]

Mechanism of Action: this compound-Induced Mdm4 Alternative Splicing

The primary mechanism by which this compound affects Mdm4 alternative splicing is through the inhibition of CLK-mediated phosphorylation of SRSF proteins.[6] Hypophosphorylated SRSF proteins have altered activity, leading to a shift in splice site recognition on the Mdm4 pre-mRNA. This results in the exclusion, or "skipping," of exon 6, leading to an increased production of the Mdm4-S mRNA transcript and a subsequent decrease in the oncogenic Mdm4-FL protein.[6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound.

| Target | IC50 (nM) | Cellular Potency (NanoBRET, nM) |

| CLK1 | 8 | 84 |

| CLK2 | 20 | 91 |

| CLK4 | 12 | 23 |

| HIPK2 | 23 | >10,000 |

| DYRK2 | 1700 | 1700 |

| Cell Line | This compound Concentration (µM) | Observed Effect on Mdm4 Splicing |

| MCF7 | 10 | Accumulation of the shorter Mdm4-S isoform.[6] |

| HeLa | 10 | Induction of Mdm4 alternative splicing.[6] |

Experimental Protocols

Detailed protocols for key experiments to analyze the effect of this compound on Mdm4 alternative splicing are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: MCF7 or HeLa cells are commonly used.[6]

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., a dose-response from 0.1 to 10 µM).

-

Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA and protein extraction). Once cells reach 70-80% confluency, replace the medium with fresh medium containing this compound or a DMSO vehicle control. Incubate for the desired time (e.g., 24 hours).

RNA Extraction and RT-PCR for Mdm4 Splicing Analysis

This protocol is designed to qualitatively and semi-quantitatively assess the ratio of Mdm4-FL to Mdm4-S transcripts.

-

RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR):

-

Design primers that flank exon 6 of the Mdm4 gene. This will allow for the amplification of both Mdm4-FL (including exon 6) and Mdm4-S (excluding exon 6) in the same reaction.

-

Set up a PCR reaction with the synthesized cDNA, primers, Taq polymerase, and dNTPs.

-

PCR Cycling Conditions (Example):

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 10 minutes

-

-

-

Agarose Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel. Visualize the DNA bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) under UV light. The Mdm4-FL product will be larger than the Mdm4-S product.

-

Analysis: Quantify the intensity of the bands corresponding to Mdm4-FL and Mdm4-S to determine the relative abundance of each isoform.

Western Blot for Phosphorylated SRSF Proteins

This protocol assesses the phosphorylation status of SRSF proteins.

-

Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated SRSF proteins (e.g., anti-phospho-SR (Ser/Arg)) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

This compound is a valuable chemical probe for studying the role of CLK kinases in the regulation of alternative splicing. Its ability to specifically induce the production of the non-oncogenic Mdm4-S isoform highlights a potential therapeutic strategy for cancers with wild-type p53 and high levels of Mdm4-FL. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential splicing modulators on Mdm4 and other cancer-relevant genes. Further research into the downstream consequences of this compound-induced Mdm4 splicing changes will be crucial for its potential translation into a therapeutic agent.

References

- 1. MDM4 alternative splicing and implication in MDM4 targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A defective splicing machinery promotes senescence through MDM4 alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Cdc2-like Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Cdc2-like kinase (CLK) inhibitors. It covers the core biology of CLKs, the mechanism of action of their inhibitors, key quantitative data for prominent compounds, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Cdc2-like Kinases (CLKs)

Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases, comprising four isoforms in humans: CLK1, CLK2, CLK3, and CLK4.[1][2] These kinases play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for gene expression in eukaryotes.[3] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1][3] This phosphorylation is essential for the assembly of the spliceosome and the subsequent removal of introns and ligation of exons to form mature mRNA.[3][4]

Dysregulation of alternative splicing is a hallmark of various diseases, including cancer and neurodegenerative disorders.[3][5] This has positioned CLKs as attractive therapeutic targets for the development of novel inhibitors.[5][6]

Mechanism of Action of CLK Inhibitors

The primary mechanism of action for most CLK inhibitors is competitive binding to the ATP-binding pocket of the kinase domain.[3][7] By occupying this site, these small molecules prevent the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its substrates, such as SR proteins.[3][7] This disruption of SR protein phosphorylation leads to alterations in pre-mRNA splicing patterns, which can, in turn, affect the production of proteins involved in cell growth, proliferation, and survival.[3][5] Inhibition of CLKs has been shown to suppress cancer cell growth and induce apoptosis by modulating the alternative splicing of genes critical for these processes.[5][8][9]

Quantitative Data of Key CLK Inhibitors

The following tables summarize the in vitro inhibitory activities of several foundational and noteworthy CLK inhibitors against the CLK isoforms and other related kinases.

Table 1: Inhibitory Activity (IC50) of Selected CLK Inhibitors

| Compound | CLK1 (nM) | CLK2 (nM) | CLK3 (nM) | CLK4 (nM) | DYRK1A (nM) | Reference |

| TG003 | 20 | 200 | >10,000 | 15 | 12 | [1][10] |

| ML106 (NCGC00010037) | - | - | - | - | 27 | [1] |

| ML167 | >10-fold selective | >10-fold selective | >10-fold selective | 136 | >10-fold selective | [10] |

| CX-4945 | - | Inhibited | Inhibited | 23 | - | [11][12] |

| SM08502 | - | Inhibited | Inhibited | 1 | - | [11][13] |

| Cpd-1 | 16 | 45 | - | - | - | [5] |

| Cpd-2 | <10 | <10 | - | - | - | [5] |

| Cpd-3 | <10 | <10 | - | - | - | [5] |

| CC-671 | - | 3 | - | - | - | [10] |

| KuWal151 | Inhibited | Inhibited | - | 28 | - | [11][14] |

Note: "-" indicates data not available in the cited sources. The inhibitory activity can vary depending on the assay conditions, such as ATP concentration.

Signaling Pathways and Experimental Workflows

CLK Signaling Pathway in Pre-mRNA Splicing

The following diagram illustrates the central role of CLKs in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.

References

- 1. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CLK (Cdc2-like Kinases) | Kinases | Tocris Bioscience [tocris.com]

- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Discovery of new Cdc2-like kinase 4 (CLK4) inhibitors via pharmacophore exploration combined with flexible docking-based ligand/receptor contact finge ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00136E [pubs.rsc.org]

- 12. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of MU1210 in Cell Culture

Introduction

MU1210 is a potent and selective chemical probe for the inhibition of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.[1][2] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine and arginine-rich (SR) proteins.[2][3] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a valuable tool for studying the biological roles of these kinases and for potential therapeutic development.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes.

Target Audience: Researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) |

| CLK1 | 8 |

| CLK2 | 20 |

| CLK4 | 12 |

| HIPK1 | 187 |

| DYRK2 | 1309 |

Data sourced from MedChemExpress.[1]

Table 2: Cellular Potency of this compound in NanoBRET Assays

| Target Kinase | Cellular Potency (nM) |

| CLK1 | 84 |

| CLK2 | 91 |

| CLK4 | 23 |

Data sourced from the Structural Genomics Consortium.[2]

Table 3: Cellular Toxicity of this compound after 72 hours of Treatment

| Cell Line | Toxicity (µM) |

| MDA-MB-231 | 1.3 |

| MCF-7 | 1.2 |

| MCF-10a | 1.5 |

Data sourced from the Structural Genomics Consortium.[2]

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides general guidelines for the culture of cell lines that can be used for studying the effects of this compound. Specific cell lines mentioned in the literature include HeLa, MCF-7, MDA-MB-231, U2OS, PANC1, HEK293T, and MEF cells.[4] The following protocol is a general example and should be adapted based on the specific requirements of the chosen cell line.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA solution.

-

Cell culture flasks or plates.

-

Humidified incubator at 37°C with 5% CO2.

Procedure:

-

Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Plate the cells in a suitable culture vessel at the recommended seeding density for the specific cell line.

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Monitor cell growth and change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Treatment of Cells with this compound

This protocol describes how to prepare and treat cells with this compound. A negative control compound, MU140, can be used alongside this compound.[2]

Materials:

-

This compound (soluble in DMSO up to 50 mM).[2]

-

MU140 (negative control).

-

Dimethyl Sulfoxide (DMSO), sterile.

-

Cultured cells in appropriate plates or flasks.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is recommended to use this compound at a concentration of 1 µM. Concentrations higher than 10 µM should be avoided due to potential solubility issues.[2] Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

-

Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound, MU140 (negative control), or the DMSO vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 3, 24, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[2]

MTT Assay for Cellular Viability and Toxicity

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cells seeded in a 96-well plate.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound as described in Protocol 2. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time (e.g., 72 hours).[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for SR Protein Phosphorylation

This protocol is used to analyze the effect of this compound on the phosphorylation of SR proteins.

Materials:

-

Cells treated with this compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against phosphorylated SR proteins (p-SR).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After treatment with this compound for a specified time (e.g., 3 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-SR proteins overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. An electromobility shift of proteins like SRSF6 may be observed.[5]

RT-PCR for Alternative Splicing Analysis

This protocol is used to assess the effect of this compound on the alternative splicing of specific genes, such as Mdm4.[2]

Materials:

-

Cells treated with this compound.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

PCR primers specific for the gene of interest (e.g., Mdm4).

-

Taq polymerase and PCR reagents.

-

Agarose gel and electrophoresis equipment.

Procedure:

-

RNA Extraction: Following treatment with this compound (e.g., 10 µM), extract total RNA from the cells using a commercial RNA extraction kit.[2]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

PCR Amplification: Perform PCR using primers that flank the alternatively spliced region of the target gene.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. Changes in the ratio of different splice variants (e.g., an accumulation of a shorter form of Mdm4) indicate an effect on alternative splicing.[2]

Visualizations

Signaling Pathway

Caption: Signaling pathway of CLK-mediated SR protein phosphorylation and its inhibition by this compound.

Experimental Workflow

Caption: General experimental workflow for investigating the effects of this compound in cell culture.

References

Application Note: Analysis of Alternative Splicing Modulation by MU1210 Using RT-PCR

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alternative splicing is a critical mechanism for generating proteomic diversity from a limited number of genes and is tightly regulated. The Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in regulating alternative splicing through the phosphorylation of serine and arginine-rich (SR) splicing factors.[1] Dysregulation of this pathway is implicated in various diseases, making CLK kinases attractive therapeutic targets. MU1210 is a potent and selective chemical probe for CLK1, CLK2, and CLK4.[1] By inhibiting CLK activity, this compound alters the phosphorylation status of SR proteins, leading to changes in alternative splicing patterns of target genes. One such target is the Mouse double minute 4 (Mdm4) gene, where this compound treatment has been shown to affect its splicing.[1]

This application note provides a detailed protocol for the analysis of alternative splicing of Mdm4 in response to this compound treatment in a human cell line using reverse transcription-polymerase chain reaction (RT-PCR). The protocol covers cell culture and treatment, RNA extraction, cDNA synthesis, and both semi-quantitative and quantitative RT-PCR (RT-qPCR) analysis.

Principle of the Method

The experimental workflow begins with the treatment of a suitable cell line with this compound to induce changes in alternative splicing. Total RNA is then extracted from both treated and control cells, followed by reverse transcription to generate complementary DNA (cDNA). This cDNA serves as the template for PCR analysis.

To assess the alternative splicing of Mdm4, specifically the skipping of exon 6 which generates the Mdm4-S isoform, primers are designed in the flanking exons (exon 5 and exon 8).[2] In semi-quantitative RT-PCR, the resulting PCR products are resolved by agarose gel electrophoresis, allowing for the visualization of different splice isoforms based on their size. For a more precise measurement, RT-qPCR is employed using primers specific to each isoform, and the relative abundance of each isoform is calculated.

Materials and Reagents

-

Human cell line (e.g., MCF7 or HeLa)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

-

This compound (and a negative control, e.g., MU140)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit)

-

DNase I, RNase-free

-

Reverse transcription kit with oligo(dT) and random hexamer primers

-

PCR primers for Mdm4 splice isoforms and a housekeeping gene (e.g., GAPDH or ACTB)

-

Taq DNA polymerase and dNTPs for semi-quantitative PCR

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Agarose and DNA gel electrophoresis equipment

-

Real-time PCR instrument

Experimental Protocols

Cell Culture and this compound Treatment

-

Culture cells in appropriate medium at 37°C in a humidified incubator with 5% CO2.

-

Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with 10 µM this compound for a specified time (e.g., 3-6 hours).[1] Include a vehicle control (DMSO) and a negative control compound if available.

-

After the treatment period, wash the cells with PBS and proceed to RNA extraction.

RNA Extraction and cDNA Synthesis

-

Extract total RNA from the treated and control cells using a standard protocol or a commercial kit.

-

To remove any contaminating genomic DNA, treat the RNA samples with DNase I.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

Semi-Quantitative RT-PCR Analysis

-

Prepare PCR reactions containing cDNA template, forward and reverse primers for Mdm4 (flanking exon 6), Taq DNA polymerase, and dNTPs.

-

Perform PCR with an appropriate number of cycles to ensure amplification is in the exponential phase.

-

Analyze the PCR products on a 2% agarose gel stained with a DNA-binding dye.

-

Visualize the bands under UV light. The full-length Mdm4 (MDM4-FL) and the shorter Mdm4-S isoform will appear as distinct bands.

Quantitative RT-PCR (RT-qPCR) Analysis

-

Design primers specific for the total Mdm4 transcript, the Mdm4-FL isoform (e.g., a primer spanning the exon 6-7 junction), and the Mdm4-S isoform (e.g., a primer spanning the exon 5-7 junction). Also, design primers for a stable housekeeping gene.

-

Prepare qPCR reactions using a SYBR Green master mix, cDNA, and the appropriate primers.

-

Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis to verify the specificity of the amplified products.

-

Calculate the relative expression of each isoform using the ΔΔCt method, normalized to the housekeeping gene.

Data Presentation